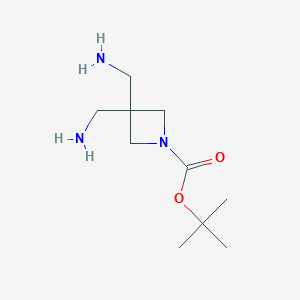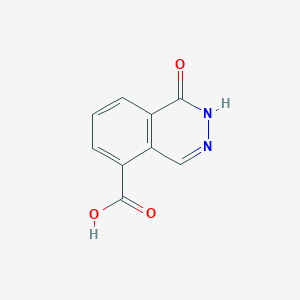
1-Oxo-1,2-dihydrophthalazine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1,2-dihydrophthalazine-5-carboxylic acid is a heterocyclic compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Oxo-1,2-dihydrophthalazine-5-carboxylic acid involves several synthetic routes. One common method is the reaction of phthalic anhydride with hydrazine hydrate, followed by oxidation . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Oxo-1,2-dihydrophthalazine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazine derivatives.
Reduction: Reduction reactions can yield dihydrophthalazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed from these reactions are often phthalazine derivatives with different functional groups.
Scientific Research Applications
1-Oxo-1,2-dihydrophthalazine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Oxo-1,2-dihydrophthalazine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor.
Comparison with Similar Compounds
1-Oxo-1,2-dihydrophthalazine-5-carboxylic acid can be compared with other similar compounds, such as:
1-Oxo-1,2-dihydrophthalazine-6-carboxylic acid: Similar in structure but with a different position of the carboxylic acid group.
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid: A quinoline derivative with similar chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
1-oxo-2H-phthalazine-5-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-2-1-3-6(9(13)14)7(5)4-10-11-8/h1-4H,(H,11,12)(H,13,14) |
InChI Key |
UGESCAFFPWXYJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NNC2=O)C(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


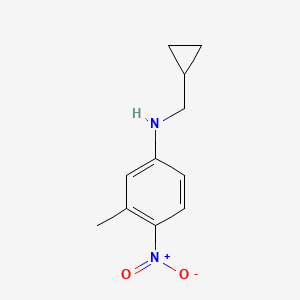
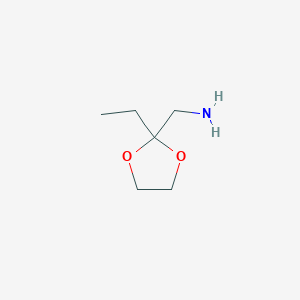
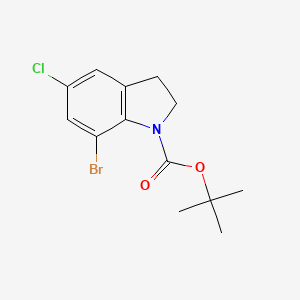
![(R)-(4-Tert-butyl-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13505303.png)
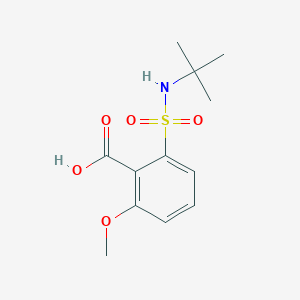

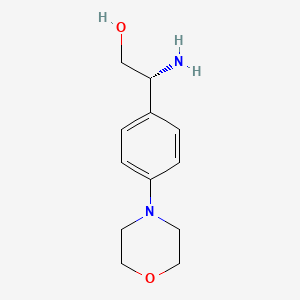
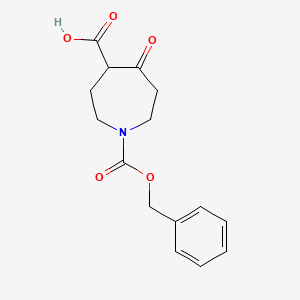
![1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylicacid](/img/structure/B13505330.png)
![2-Azaspiro[3.3]heptan-5-one](/img/structure/B13505337.png)
![3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidinehydrochloride](/img/structure/B13505338.png)


